molecular formula C12H12O2 B14344080 2(5H)-Furanone, 5-ethyl-3-phenyl- CAS No. 94818-36-7

2(5H)-Furanone, 5-ethyl-3-phenyl-

Katalognummer: B14344080
CAS-Nummer: 94818-36-7
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: DBOQEAFTBOIUGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(5H)-Furanone, 5-ethyl-3-phenyl- is a heterocyclic organic compound that belongs to the furanone family It is characterized by a five-membered lactone ring with an ethyl group at the 5-position and a phenyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 5-ethyl-3-phenyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the acid-catalyzed cyclization of 3-phenyl-5-ethyl-2-pentenoic acid. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the furanone ring.

Industrial Production Methods

Industrial production of 2(5H)-Furanone, 5-ethyl-3-phenyl- may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2(5H)-Furanone, 5-ethyl-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring into a dihydrofuranone or tetrahydrofuranone.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 3-phenyl-5-ethyl-2-pentenoic acid or 3-phenyl-5-ethyl-2-pentanone.

    Reduction: Formation of 3-phenyl-5-ethyl-2,3-dihydrofuranone or 3-phenyl-5-ethyl-2,3,4,5-tetrahydrofuranone.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

2(5H)-Furanone, 5-ethyl-3-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2(5H)-Furanone, 5-ethyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2(5H)-Furanone, 5-methyl-3-phenyl-: Similar structure with a methyl group instead of an ethyl group at the 5-position.

    2(5H)-Furanone, 5-ethyl-3-methyl-: Similar structure with a methyl group instead of a phenyl group at the 3-position.

    2(5H)-Furanone, 5-ethyl-3-(4-methylphenyl)-: Similar structure with a 4-methylphenyl group at the 3-position.

Uniqueness

2(5H)-Furanone, 5-ethyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

94818-36-7

Molekularformel

C12H12O2

Molekulargewicht

188.22 g/mol

IUPAC-Name

2-ethyl-4-phenyl-2H-furan-5-one

InChI

InChI=1S/C12H12O2/c1-2-10-8-11(12(13)14-10)9-6-4-3-5-7-9/h3-8,10H,2H2,1H3

InChI-Schlüssel

DBOQEAFTBOIUGS-UHFFFAOYSA-N

Kanonische SMILES

CCC1C=C(C(=O)O1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.